molecular formula C17H18N2O3S B5686103 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one

5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5686103
M. Wt: 330.4 g/mol
InChI Key: PCCKFTDWQMLDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one, also known as DPTP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DPTP belongs to the family of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which have been found to have various biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Scientific Research Applications

5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its potential therapeutic applications in various diseases. One of the most studied areas is cancer research, where this compound has shown promising results as an inhibitor of cancer cell growth and metastasis. Several studies have reported that this compound can induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. Moreover, this compound has been found to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.
In addition to cancer research, this compound has also been investigated for its antiviral and anti-inflammatory activities. Several studies have reported that this compound can inhibit the replication of viruses such as hepatitis B and C viruses and human immunodeficiency virus (HIV). Moreover, this compound has been found to suppress the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but several studies have suggested that it targets specific signaling pathways involved in cell growth, survival, and apoptosis. One of the main targets of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. This compound has been found to inhibit the activity of this pathway, leading to the induction of apoptosis and the suppression of cancer cell growth.
In addition to the PI3K/Akt/mTOR pathway, this compound has also been reported to target other signaling pathways such as the MAPK/ERK pathway and the NF-κB pathway, which are involved in cell proliferation, differentiation, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation and migration, and sensitize cells to chemotherapy and radiotherapy. In addition, this compound has been reported to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.
In viral infections, this compound has been found to inhibit the replication of viruses by targeting specific viral proteins or enzymes. For example, this compound has been reported to inhibit the activity of the hepatitis B virus polymerase, which is essential for viral replication.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its high potency and specificity towards specific signaling pathways. This compound has been found to be more potent than other thieno[2,3-d]pyrimidin-4(3H)-one derivatives in inhibiting cancer cell growth and metastasis. Moreover, this compound has been shown to have low toxicity in normal cells, making it a potential therapeutic agent for cancer treatment.
One of the limitations of using this compound in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy. Moreover, this compound has a relatively short half-life in vivo, which can affect its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one research. One of the most promising areas is cancer research, where this compound has shown potential as a therapeutic agent for various types of cancer. Further studies are needed to investigate the efficacy and safety of this compound in preclinical and clinical settings.
Another area of future research is viral infections, where this compound has shown potential as an antiviral agent. Further studies are needed to investigate the mechanism of action and efficacy of this compound against different types of viruses.
Moreover, this compound has been reported to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Further studies are needed to investigate the efficacy and safety of this compound in animal models of inflammatory diseases.
In conclusion, this compound is a promising compound that has been the subject of scientific research due to its potential therapeutic applications in cancer, viral infections, and inflammatory diseases. Further studies are needed to investigate the efficacy and safety of this compound in preclinical and clinical settings.

Synthesis Methods

The synthesis of 5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been described in the literature by several research groups. One of the most commonly used methods involves the reaction of 3-propylthiophene-2-carboxylic acid with 3,4-dimethoxyaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then cyclized with cyanogen bromide to yield this compound. Other methods involve the use of different starting materials and reagents, but the overall strategy is similar.

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-4-7-19-10-18-16-15(17(19)20)12(9-23-16)11-5-6-13(21-2)14(8-11)22-3/h5-6,8-10H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCKFTDWQMLDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C(C1=O)C(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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